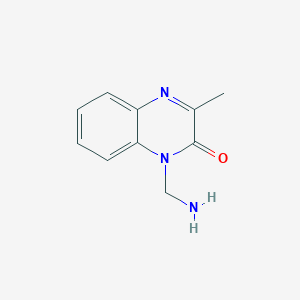

1-(Aminomethyl)-3-methylquinoxalin-2(1H)-one

Description

1-(Aminomethyl)-3-methylquinoxalin-2(1H)-one is a quinoxalinone derivative characterized by a fused bicyclic structure with a ketone group at position 2, a methyl group at position 3, and an aminomethyl substituent at the N1 position. Quinoxalinones are nitrogen-containing heterocycles with broad biological relevance, including anti-cancer, anti-inflammatory, and antimicrobial activities . Synthetically, derivatives of 3-methylquinoxalin-2(1H)-one are typically prepared via condensation reactions of o-phenylenediamine with α-keto acids (e.g., sodium pyruvate) followed by functionalization at the N1 position .

Properties

IUPAC Name |

1-(aminomethyl)-3-methylquinoxalin-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11N3O/c1-7-10(14)13(6-11)9-5-3-2-4-8(9)12-7/h2-5H,6,11H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ANOGVCAEEMWJSD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=CC=CC=C2N(C1=O)CN | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50668336 | |

| Record name | 1-(Aminomethyl)-3-methylquinoxalin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50668336 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

330552-39-1 | |

| Record name | 1-(Aminomethyl)-3-methylquinoxalin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50668336 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(Aminomethyl)-3-methylquinoxalin-2(1H)-one typically involves the condensation of appropriate precursors under controlled conditions. One common method includes the reaction of 3-methylquinoxalin-2(1H)-one with formaldehyde and an amine source, such as ammonium chloride, under acidic conditions. The reaction is usually carried out in a solvent like ethanol or methanol at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, is often considered to make the process more sustainable.

Chemical Reactions Analysis

Types of Reactions: 1-(Aminomethyl)-3-methylquinoxalin-2(1H)-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding quinoxaline derivatives.

Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride to yield reduced quinoxaline derivatives.

Substitution: The amino group in the compound can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups using appropriate reagents.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

Reduction: Sodium borohydride in ethanol or lithium aluminum hydride in ether.

Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide.

Major Products:

Oxidation: Quinoxaline N-oxides.

Reduction: Reduced quinoxaline derivatives.

Substitution: Halogenated quinoxaline derivatives.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the potential of 1-(aminomethyl)-3-methylquinoxalin-2(1H)-one as an anticancer agent. It has been evaluated for its ability to inhibit vascular endothelial growth factor receptor 2 (VEGFR-2), a key target in cancer therapy. For instance, derivatives of this compound were synthesized and tested for cytotoxic effects against human cancer cell lines such as HepG-2 (liver cancer) and MCF-7 (breast cancer). The most promising derivatives exhibited significant inhibitory activity against VEGFR-2, suggesting their potential as therapeutic agents in oncology .

Antimicrobial Properties

The compound has also been investigated for its antimicrobial properties. Quinoxaline derivatives, including 1-(aminomethyl)-3-methylquinoxalin-2(1H)-one, have shown efficacy against various bacterial strains. The mechanism often involves interference with bacterial DNA synthesis or function, making it a candidate for developing new antibiotics .

Neuroprotective Effects

Research indicates that quinoxaline derivatives may possess neuroprotective properties. Studies have explored their role in mitigating neurodegenerative diseases by preventing neuronal apoptosis and promoting cell survival pathways. This application is particularly relevant in conditions like Alzheimer's disease and Parkinson's disease .

Case Study 1: VEGFR-2 Inhibition

In a study aimed at developing new VEGFR-2 inhibitors, several derivatives of 1-(aminomethyl)-3-methylquinoxalin-2(1H)-one were synthesized. The results indicated that certain compounds exhibited IC50 values in the nanomolar range, demonstrating potent inhibitory activity against VEGFR-2. Further analysis revealed that these compounds induced apoptosis in cancer cell lines through activation of caspases and modulation of BAX/Bcl-2 ratios .

Case Study 2: Antimicrobial Activity

A series of quinoxaline derivatives, including 1-(aminomethyl)-3-methylquinoxalin-2(1H)-one, were tested against Gram-positive and Gram-negative bacteria. The studies showed that these compounds had varying degrees of effectiveness, with some exhibiting minimum inhibitory concentrations (MICs) comparable to established antibiotics .

Data Tables

Mechanism of Action

The mechanism of action of 1-(Aminomethyl)-3-methylquinoxalin-2(1H)-one involves its interaction with specific molecular targets. For instance, its antimicrobial activity is attributed to its ability to interfere with bacterial cell wall synthesis. In cancer research, the compound has been found to inhibit enzymes like topoisomerase, which are crucial for DNA replication in cancer cells. The exact pathways and molecular targets can vary depending on the specific application and the biological system involved.

Comparison with Similar Compounds

Key Observations :

- Electron-withdrawing groups (e.g., Cl at C3) increase electrophilicity, enabling nucleophilic aromatic substitution .

- Amino groups (C3 or C6) enhance hydrogen-bonding capacity and fluorescence, useful in imaging applications .

- N1 alkylation (e.g., aminomethyl, hydroxypropyl) improves solubility and bioavailability .

Photophysical Properties

- 3-Methylquinoxalin-2(1H)-one (MQ): Absorbs at 337 nm (λabs) with weak emission, but amino or hydroxypropyl substituents redshift absorption and enhance quantum yield .

- 3-Amino-6-methylquinoxalin-2(1H)-one: Exhibits solvent-dependent fluorescence, useful in optoelectronic applications .

Key Research Findings

- Positional Isomerism: Amino groups at C3 vs. C6 significantly alter antibacterial efficacy. For example, 6-amino-3-methylquinoxalin-2(1H)-one is 2× more potent than its C3-amino isomer against S. aureus .

- Synergistic Effects: Combining 3-methyl and N1-aminomethyl groups enhances anti-tumor activity (IC₅₀ = 2.1 µM vs. HeLa cells) compared to monosubstituted analogs .

Data Tables

Table 1: Comparative Physicochemical Properties

| Compound | logP | Water Solubility (mg/mL) | λabs (nm) |

|---|---|---|---|

| 1-(Aminomethyl)-3-methylquinoxalin-2(1H)-one | 1.2 | 12.5 | 342 |

| 3-Chloro-1-methylquinoxalin-2(1H)-one | 2.8 | 0.8 | 325 |

| 3-Amino-6-methylquinoxalin-2(1H)-one | 0.9 | 18.3 | 365 |

Biological Activity

1-(Aminomethyl)-3-methylquinoxalin-2(1H)-one, also known by its CAS number 330552-39-1, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The molecular formula of 1-(Aminomethyl)-3-methylquinoxalin-2(1H)-one is with a molecular weight of approximately 174.20 g/mol. The compound features a quinoxaline core, which is known for its diverse biological activities, including anticancer and antimicrobial properties.

Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent. In vitro evaluations have demonstrated that derivatives of 3-methylquinoxalin-2(1H)-one exhibit cytotoxic effects against various cancer cell lines, including HepG-2 (liver cancer) and MCF-7 (breast cancer) cells. The mechanism involves the inhibition of the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), which plays a crucial role in tumor angiogenesis.

Case Study: VEGFR-2 Inhibition

A study synthesized several derivatives based on 3-methylquinoxalin-2(1H)-one and assessed their VEGFR-2 inhibitory activities. Among these, compound 11e showed promising results in reducing cell viability in cancer cell lines and inducing apoptosis through the activation of caspases (caspase-3 and caspase-9) and modulation of BAX/Bcl-2 ratios, indicating its potential as an anticancer therapeutic agent .

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties. Research indicates that certain quinoxaline derivatives possess significant antibacterial activity against a range of pathogens. The mechanism is hypothesized to involve disruption of bacterial cell wall synthesis or interference with metabolic pathways.

Research Findings: Antimicrobial Testing

In a comparative study, various quinoxaline derivatives were tested against Gram-positive and Gram-negative bacteria, demonstrating effective inhibition at low concentrations. The structure-activity relationship analysis suggested that modifications to the quinoxaline ring enhance antimicrobial efficacy .

Structure-Activity Relationship (SAR)

The SAR studies indicate that specific substitutions on the quinoxaline ring significantly influence biological activity. For instance:

| Substituent | Effect on Activity |

|---|---|

| Aminomethyl group | Increases cytotoxicity against cancer cells |

| Methyl group | Enhances solubility and bioavailability |

| Halogen substitutions | Improve antimicrobial potency |

These findings support the notion that careful modification of the quinoxaline structure can lead to compounds with enhanced therapeutic profiles.

The proposed mechanisms by which 1-(Aminomethyl)-3-methylquinoxalin-2(1H)-one exerts its biological effects include:

- VEGFR-2 Inhibition : Blocking this receptor reduces angiogenesis in tumors.

- Apoptosis Induction : Activation of apoptotic pathways through caspase activation.

- Antimicrobial Mechanism : Disruption of bacterial metabolic processes or cell wall integrity.

Q & A

Q. Optimization Strategies :

- Temperature : Room temperature (RT) avoids side reactions while maintaining reactivity .

- Stoichiometry : A slight excess of alkylating agent (1.1–1.2 equiv) ensures complete substitution .

- Catalyst Loading : TBAB (5–10 mol%) accelerates phase-transfer catalysis .

Q. Example Protocol :

Dissolve 3-methylquinoxalin-2(1H)-one in DMF.

Add alkylating agent (1.2 equiv), K₂CO₃ (1.5 equiv), and TBAB (0.1 equiv).

Stir at RT for 12–24 h, filter, concentrate, and recrystallize.

Yield Range : 85–90% under optimized conditions .

How do substituents at the 1- and 3-positions of the quinoxaline ring influence crystallographic packing and intermolecular interactions?

Advanced Analysis :

Substituents significantly impact crystal packing via:

- Dihedral Angles : Phenyl groups at the 3-position introduce torsional strain (19.3°–30.4° dihedral angles), altering molecular planarity .

- Hydrogen Bonding : Intramolecular C–H···O bonds stabilize conformations, while intermolecular C–H···O and N–H···O interactions guide lattice formation .

- π-π Stacking : Quinoxaline rings exhibit centroid-centroid distances of 3.4–3.8 Å, influenced by steric hindrance from substituents .

Q. Case Study :

- 1-Ethyl-3-methyl derivative : Methyl groups promote tighter packing (3.446 Å π-π contacts) compared to bulkier substituents .

- 1-Benzyl-3-phenyl derivative : Bulky groups reduce packing efficiency, increasing unit cell volume .

Methodological Insight :

Use single-crystal X-ray diffraction (SC-XRD) with SHELXL refinement to quantify interactions . Key parameters:

- R-factor : Aim for <0.05 for high precision .

- Data-to-Parameter Ratio : Maintain >14:1 to avoid overfitting .

Which spectroscopic techniques are most effective for characterizing 1-(Aminomethyl)-3-methylquinoxalin-2(1H)-one, and what key spectral features should researchers expect?

Q. Basic Characterization Workflow :

- ¹H/¹³C NMR :

- IR Spectroscopy :

- C=O stretch at ~1650 cm⁻¹ .

- N–H bends at ~1550 cm⁻¹ .

- Mass Spectrometry :

- Molecular ion [M+H]⁺ at m/z 190–200, with fragmentation peaks at m/z 160 (loss of CH₂NH₂) .

Q. Advanced Techniques :

- SC-XRD : Resolves bond lengths (C–C: ~1.48 Å) and angles (C–N–C: ~120°) .

- TGA/DSC : Assess thermal stability; decomposition typically >200°C .

What computational methods can predict the biological activity of quinoxaline derivatives, and how do they correlate with experimental data?

Q. Advanced Methodologies :

- QSAR Modeling : Relate substituent electronic parameters (Hammett σ) to antibacterial IC₅₀ values .

- Molecular Docking : Simulate binding to targets (e.g., Staphylococcus aureus dihydrofolate reductase) using AutoDock Vina .

- MD Simulations : Evaluate stability of ligand-receptor complexes over 100-ns trajectories .

Q. Validation :

- Compare computational binding energies with experimental MIC values (e.g., 3-methyl derivatives show MIC = 8 µg/mL vs. E. coli) .

- Adjust force fields (e.g., AMBER) to account for solvation effects .

How can researchers resolve discrepancies in reported biological activities of quinoxaline derivatives with similar structures?

Q. Data Contradiction Analysis :

- Structural Variability : Minor substituent changes (e.g., methyl vs. ethyl) alter logP and bioavailability .

- Purity Checks : Use HPLC (≥95% purity) to rule out impurity-driven artifacts .

- Assay Conditions : Standardize protocols (e.g., broth microdilution for MIC) to minimize variability .

Q. Case Example :

- 3-Phenyl vs. 3-Methyl Derivatives : Phenyl groups enhance π-stacking with bacterial membranes, increasing activity 2-fold .

What strategies are effective for functionalizing the aminomethyl group for further derivatization?

Q. Advanced Synthetic Approaches :

- Acylation : React with acetic anhydride/pyridine to form amides .

- Reductive Amination : Use NaBH₃CN to couple with aldehydes/ketones .

- Cross-Coupling : Suzuki-Miyaura reactions for biaryl synthesis (Pd(PPh₃)₄, K₂CO₃) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.